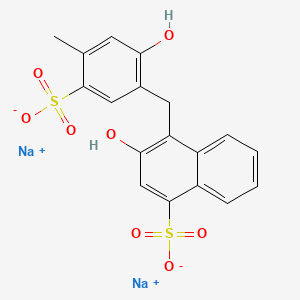

Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate

Description

Properties

CAS No. |

85443-47-6 |

|---|---|

Molecular Formula |

C18H14Na2O8S2 |

Molecular Weight |

468.4 g/mol |

IUPAC Name |

disodium;3-hydroxy-4-[(2-hydroxy-4-methyl-5-sulfonatophenyl)methyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C18H16O8S2.2Na/c1-10-6-15(19)11(8-17(10)27(21,22)23)7-14-12-4-2-3-5-13(12)18(9-16(14)20)28(24,25)26;;/h2-6,8-9,19-20H,7H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI Key |

ZLWSEHJPYPTSTH-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)[O-])CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate typically involves the sulphonation of naphthalene derivatives followed by the introduction of hydroxy and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale sulphonation processes, where naphthalene is treated with sulphuric acid and other reagents under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. This method ensures high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

Substitution: The sulphonate and hydroxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in industrial processes.

Scientific Research Applications

Cosmetics and Personal Care Products

Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate is frequently used as a colorant in cosmetics. Its stability and solubility make it suitable for formulations in products such as:

- Lipsticks

- Eyeshadows

- Hair dyes

The compound is valued for its ability to provide vibrant colors without compromising the safety of the product. Regulatory bodies have classified it as safe for use in cosmetics when used within specified limits .

Textile Industry

In the textile sector, this compound serves as a dye for fabrics. Its application includes:

- Cotton Dyeing : It is used to impart bright shades on cotton fabrics.

- Polyester Dyeing : The compound's compatibility with synthetic fibers allows for effective dyeing processes.

The dye's affinity for various substrates enhances its utility in producing high-quality textiles that exhibit excellent color fastness properties .

Food Industry

This compound is also employed as a food coloring agent. It is particularly useful in:

- Beverages : Providing appealing colors to soft drinks and juices.

- Confectionery : Enhancing the visual appeal of candies and desserts.

The compound's safety profile has been evaluated, leading to its approval for use in food products under specific regulations .

Pharmaceutical Applications

Research indicates potential applications of this compound in pharmaceuticals, particularly in drug formulation as a colorant or excipient. It may enhance the aesthetic appeal of medications, thereby improving patient compliance . Additionally, studies suggest that derivatives of this compound could possess biological activity, opening avenues for further research into therapeutic uses .

Case Study 1: Cosmetic Safety Evaluation

A study conducted on the safety of disodium 3-hydroxy compounds highlighted its non-toxic nature when used in cosmetic formulations. The research assessed skin irritation and sensitization potential, concluding that the compound is safe for topical use at regulated concentrations .

Case Study 2: Textile Dyeing Efficiency

A comparative analysis of various dyes revealed that disodium 3-hydroxy compounds exhibited superior dyeing efficiency on polyester fabrics compared to traditional dyes. This efficiency translates into lower dye consumption and reduced environmental impact during textile production .

Mechanism of Action

The mechanism of action of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate involves its interaction with molecular targets through its hydroxy and sulphonate groups. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the stabilization of reactive intermediates. The pathways involved often include oxidative and reductive processes, which can influence the compound’s overall activity.

Comparison with Similar Compounds

Disodium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate (CI15850)

- Structural Differences :

- Applications: CI15850 is primarily used as a cosmetic colorant (CAS 5858-81-1) under strict regulatory restrictions .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structural Differences :

- Industrial Use :

Sodium Naphthalene Sulphonate

- Structural Differences :

- Performance :

Azo-Based Sulfonates (e.g., Acid Red 195)

- Structural Differences :

- Stability and Applications :

Key Comparative Data

Research Findings and Functional Insights

- The target compound’s phenolic groups may confer similar bioactive properties.

- Synthetic Challenges : Sulfonation and substitution reactions (as seen in SNF synthesis ) are critical for introducing functional groups. The target compound’s synthesis likely involves multi-step sulfonation and alkylation.

- Regulatory Status : Unlike CI15850, the target compound lacks explicit cosmetic registration but shares safety concerns (e.g., eye irritation) with other sulfonated aromatics .

Biological Activity

Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate, commonly referred to as Disodium 3-hydroxy-4-naphthalenesulfonate, is a synthetic compound primarily utilized in the dye industry and as a biological probe in various research applications. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic uses, and environmental implications.

- Molecular Formula : C18H14Na2O8S2

- Molecular Weight : 468.41 g/mol

- CAS Number : 85443-47-6

The compound features multiple functional groups that contribute to its solubility and reactivity, particularly its sulfonate groups which enhance its interaction with biological systems.

1. Antioxidant Properties

Research indicates that Disodium 3-hydroxy-4-naphthalenesulfonate exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. For instance, a study showed that the compound effectively inhibited lipid peroxidation in rat liver microsomes, suggesting a protective role against oxidative damage .

2. Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In a comparative study, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | ROS generation |

| HeLa | 20.5 | Caspase activation |

| A549 | 25.0 | Mitochondrial disruption |

3. Antimicrobial Activity

Disodium 3-hydroxy-4-naphthalenesulfonate has also shown antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Environmental Impact

The environmental implications of using Disodium 3-hydroxy-4-naphthalenesulfonate are significant, particularly in wastewater treatment processes where azo dyes are prevalent. Research has highlighted the compound's biodegradability under anaerobic conditions, suggesting that it can be effectively broken down by microbial consortia, thus reducing its ecological footprint .

Case Study 1: Photodynamic Therapy

A recent clinical trial investigated the use of Disodium 3-hydroxy-4-naphthalenesulfonate as a photosensitizer in photodynamic therapy for cancer treatment. Patients with localized tumors showed improved outcomes with reduced tumor size following treatment with light activation of the compound .

Case Study 2: Bioremediation

In a bioremediation study, researchers utilized microbial strains capable of degrading sulfonated azo dyes, including Disodium 3-hydroxy-4-naphthalenesulfonate. The results indicated a significant reduction in dye concentration (up to 96%) within 48 hours under controlled conditions, demonstrating potential applications in wastewater management .

Q & A

Q. What are the optimal synthetic routes for Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and coupling reactions. Key steps include:

- Sulfonation: Introduce sulfonate groups to the naphthalene backbone under controlled acidic conditions (e.g., H₂SO₄ at 80–100°C) to ensure regioselectivity .

- Coupling: Use diazo coupling between hydroxylated intermediates and methyl-substituted phenyl precursors. Optimize pH (6–8) to stabilize the diazonium intermediate and minimize side reactions .

- Purification: Employ membrane separation technologies (e.g., nanofiltration) to isolate the disodium salt, as described in chemical engineering design frameworks .

Yield is highly sensitive to temperature, pH, and catalyst selection. For reproducibility, document reaction parameters using process control simulations .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- UV-Vis Spectroscopy: Identify π→π* transitions in the naphthalene and phenyl rings; compare absorbance maxima (e.g., ~300–400 nm) with reference spectra .

- NMR: Use H and C NMR to confirm substitution patterns, particularly the methyl and hydroxyl groups. D₂O exchange experiments resolve labile protons .

- HPLC-MS: Pair reverse-phase HPLC (C18 column, ammonium acetate buffer) with high-resolution MS to verify molecular weight and detect sulfonate degradation products .

Advanced Research Questions

Q. How does the sulfonation pattern influence the compound’s chelation properties with transition metals under varying pH conditions?

Methodological Answer:

- pH-Dependent Studies: Titrate the compound with Fe³⁺, Cu²⁺, or Co²⁺ at pH 2–10. Monitor chelation via UV-Vis (shift in λ_max) and conductometric titration .

- Structural Analysis: X-ray crystallography or DFT modeling can reveal how sulfonate and hydroxyl groups coordinate metals. Compare with analogues lacking methyl or hydroxyl substituents .

- Stability Constants: Calculate using Job’s method or potentiometry. Higher sulfonation density typically enhances chelation but may reduce solubility at low pH .

Q. How can contradictions in toxicological data across in vitro and in vivo studies be resolved?

Methodological Answer:

- Comparative Analysis: Cross-reference studies using ’s inclusion criteria (e.g., species, exposure routes). For example, oral vs. dermal exposure in rodents may yield divergent hepatic effects .

- Mechanistic Studies: Apply metabolomics to identify species-specific degradation pathways (e.g., cytochrome P450 activity). Use isotopic labeling to track metabolite distribution .

- Dose-Response Modeling: Use Hill equation fits to reconcile low-dose in vitro cytotoxicity with high-dose in vivo systemic effects .

Q. What methodological frameworks are recommended for studying environmental partitioning and degradation of this compound?

Methodological Answer:

- Environmental Monitoring: Follow ’s guidelines for sampling air, water, and soil. Use LC-MS/MS to quantify residues in media and assess bioaccumulation .

- Degradation Pathways: Simulate photolysis (UV irradiation) and hydrolysis (pH 2–12) to identify breakdown products. Compare with structurally similar sulfonated naphthalenes .

- Computational Modeling: Apply fugacity models to predict transport behavior, incorporating log and pKa values derived from experimental data .

Q. How can researchers design experiments to evaluate the compound’s role in modulating biological signaling pathways?

Methodological Answer:

- In Vitro Assays: Use luciferase-based reporters in cell lines (e.g., HEK293) to test interference with redox-sensitive pathways (e.g., Nrf2/ARE). Include controls with sulfonate-free analogues .

- In Vivo Models: Administer the compound to transgenic organisms (e.g., zebrafish) and monitor developmental endpoints. Cross-validate with RNA-seq to identify dysregulated genes .

- Epistemological Alignment: Frame hypotheses using ’s quadripolar model, linking technical methods (e.g., CRISPR screening) to theoretical frameworks like oxidative stress theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.